

SPANphos: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	SPANphos	
Cat. No.:	B3271918	Get Quote

CAS Number: 556797-94-5

Chemical Name: (4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-8,8'-

diyl)bis(diphenylphosphane)[2]

Introduction

SPANphos is a C2-symmetric diphosphine ligand recognized for its unique structural rigidity and its role as a trans-spanning ligand in organometallic chemistry and asymmetric catalysis.[3] Its spirobichroman backbone creates a well-defined chiral environment around a metal center, influencing the stereochemical outcome of catalytic transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **SPANphos**, with a focus on experimental details and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C47H46O2P2	[4][5][6]
Molar Mass	704.814 g/mol	[2]
Appearance	White powder	[4]
Storage Conditions	2-8°C, under inert gas	[4]



Synthesis of SPANphos

The synthesis of **SPANphos** is a multi-step process that begins with the construction of the spirobichroman core, followed by bromination, lithiation, and finally, phosphination.

Experimental Protocol

Step 1: Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane

This precursor is synthesized via an acid-catalyzed reaction between p-cresol and acetone.[1]

- Reactants: p-cresol, acetone
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Procedure: A mixture of p-cresol and acetone is treated with a catalytic amount of acid and heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by neutralization and extraction. The crude product is then purified by crystallization or column chromatography.

Step 2: Bromination of the Spirobichromane Backbone

The spirocycle is halogenated using N-bromosuccinimide (NBS).[2]

- Reactants: 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane, N-bromosuccinimide
- Solvent: A suitable inert solvent such as dichloromethane or chloroform.
- Procedure: N-bromosuccinimide is added portion-wise to a solution of the spirobichromane
 in the dark and at a controlled temperature to prevent side reactions. The reaction is
 monitored until the starting material is consumed. The product is isolated after an aqueous
 workup and purified.

Step 3: Dilithiation and Phosphination

The final step involves a lithium-bromide exchange followed by reaction with chlorodiphenylphosphine.[2]



- Reactants: Dibrominated spirobichromane, n-butyllithium (n-BuLi), chlorodiphenylphosphine
- Solvent: Anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
- Procedure: The dibrominated precursor is dissolved in the anhydrous solvent and cooled to a
 low temperature (typically -78 °C) under an inert atmosphere. n-Butyllithium is added
 dropwise to effect the lithium-bromide exchange, generating a dilithio intermediate.
 Chlorodiphenylphosphine is then added to the solution, and the reaction is allowed to warm
 to room temperature. The reaction is quenched, and the product, SPANphos, is isolated and
 purified by crystallization.

Synthesis Workflow

Caption: Synthetic pathway for SPANphos.

Coordination Chemistry and Structural Features

A defining characteristic of **SPANphos** is its C2-symmetry and the rigid spirobichromane backbone, which enforces a large P-M-P bite angle, favoring trans-coordination in metal complexes.[1] This structural constraint is pivotal to its effectiveness in asymmetric catalysis, as it creates a well-defined and predictable chiral pocket around the metal center.[1] While strongly preferring a trans-spanning coordination mode, **SPANphos** can exhibit conformational flexibility and form cis-chelating complexes under certain conditions, for instance with rhodium and a cis-chelating diene ligand like norbornadiene.[7][8]

Applications in Asymmetric Catalysis

SPANphos has proven to be an effective ligand in a variety of metal-catalyzed asymmetric reactions, particularly with palladium and rhodium. The rigid and chiral environment it provides allows for high levels of stereocontrol.

Palladium-Catalyzed Asymmetric Fluorination

One of the notable applications of **SPANphos** is in the palladium-catalyzed enantioselective fluorination of α -cyanoacetates. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, high enantiomeric excesses have been achieved.



Substrate	Catalyst System	Enantiomeric Excess (ee)	Reference
Ethyl 2-cyano-2- phenylacetate	Pd(OAc)2-SPANphos	up to 93%	[9]

Catalytic Cycle for Asymmetric Fluorination

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